
Bentamapimod
Vue d'ensemble
Description
Il est principalement utilisé en recherche scientifique pour sa capacité à inhiber JNK-1, JNK-2 et JNK-3 avec des valeurs IC50 de 80 nM, 90 nM et 230 nM, respectivement . Le Bentamapimod s'est révélé prometteur dans le traitement de diverses affections, notamment l'endométriose et certains types de cancer .
Méthodes De Préparation
Le Bentamapimod est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :
Formation de la Structure de Base : La structure de base du this compound est formée par une série de réactions de condensation et de cyclisation.
Modifications de Groupes Fonctionnels : La structure de base est ensuite modifiée avec divers groupes fonctionnels afin d'améliorer son activité biologique et sa sélectivité.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.
Les méthodes de production industrielle du this compound impliquent une mise à l'échelle de la voie de synthèse tout en garantissant une qualité et un rendement constants. Cela nécessite souvent l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser l'efficacité et de minimiser les sous-produits .
Analyse Des Réactions Chimiques
Le Bentamapimod subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le this compound, conduisant à différents analogues avec des activités biologiques variables.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et les nucléophiles tels que les amines et les thiols. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des propriétés biologiques modifiées .
Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'Action
Le this compound exerce ses effets en inhibant sélectivement l'activité de JNK-1, JNK-2 et JNK-3. Les JNK sont des membres de la famille des protéines kinases activées par les mitogènes (MAPK) et jouent un rôle crucial dans la régulation de divers processus physiologiques, notamment les réponses inflammatoires, la prolifération cellulaire, la différenciation, la survie et la mort . En inhibant l'activité de JNK, le this compound peut bloquer la prolifération des lymphocytes T et induire l'apoptose dans les cellules cancéreuses . Les cibles moléculaires du this compound comprennent les sites de liaison à l'ATP des JNK, où il entre en compétition avec l'ATP pour empêcher l'activation de JNK et la phosphorylation subséquente des substrats en aval .
Applications De Recherche Scientifique
Cancer Research
Bentamapimod has been investigated for its role in cancer therapy due to its ability to inhibit cancer stem cells (CSCs). Studies have demonstrated that it can suppress CSCs both in vitro and in vivo, making it a candidate for anti-cancer drug development. In particular, it has shown efficacy against brain metastasis and other cancer types by interrupting key signaling pathways involved in tumor growth and survival .
Case Study:
In a study evaluating the effects of this compound on CSCs, researchers found that it significantly reduced CSC populations in various cancer models. This suggests its potential as a therapeutic agent targeting resistant cancer cells .
Endometriosis Treatment
This compound has shown promising results in the treatment of endometriosis, an estrogen-dependent condition characterized by the growth of endometrial tissue outside the uterus. Clinical trials have confirmed its efficacy in reducing endometriotic lesions and alleviating associated pain without negatively affecting estrogen receptor action.
Case Study:
In a randomized placebo-controlled trial involving baboons with induced endometriosis, treatment with this compound resulted in significant regression of lesions compared to controls. The study highlighted that combining this compound with traditional hormone therapies could enhance treatment outcomes .
Immunology and Inflammation
The compound's ability to modulate immune responses makes it valuable for studying inflammatory diseases. By inhibiting JNK pathways, this compound can reduce the secretion of inflammatory cytokines and improve immune function without compromising overall health.
Case Study:
In rodent models of endometriosis, this compound treatment led to decreased levels of matrix metalloproteinase-3 (MMP-3), a marker associated with inflammation. This indicates its potential role in managing inflammatory conditions through immune modulation .
Pharmacokinetics and Dosage
This compound is orally active with a favorable pharmacokinetic profile. In animal studies, doses around 30 mg/kg have been effective for inducing regression of lesions associated with endometriosis. Its safety profile has been established through various clinical trials, including Phase 2 studies focusing on endometriosis .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Research | Inhibition of cancer stem cells | Reduces CSC populations; potential anti-cancer drug candidate |
Endometriosis | Treatment for endometriosis | Significant lesion regression; safe alongside hormonal treatments |
Immunology | Modulation of immune responses | Decreases inflammatory cytokines; enhances immune function |
Mécanisme D'action
Bentamapimod exerts its effects by selectively inhibiting the activity of JNK-1, JNK-2, and JNK-3. JNKs are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in regulating various physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and death . By inhibiting JNK activity, this compound can block T-lymphocyte proliferation and induce apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding sites of JNKs, where it competes with ATP to prevent JNK activation and subsequent phosphorylation of downstream substrates .
Comparaison Avec Des Composés Similaires
Le Bentamapimod est unique parmi les inhibiteurs de JNK en raison de sa haute sélectivité et de sa puissance. Des composés similaires comprennent :
SP600125 : Un inhibiteur de JNK largement utilisé avec une sélectivité inférieure à celle du this compound.
BI-78D3 : Un autre inhibiteur de JNK qui est en compétition avec le this compound en termes de sélectivité et de puissance.
JNK-IN-8 : Un inhibiteur covalent de JNK avec un mécanisme d'action différent de celui du this compound.
Le this compound se démarque par sa capacité à inhiber sélectivement les trois isoformes de JNK (JNK-1, JNK-2 et JNK-3) avec une forte puissance, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .
Activité Biologique
Bentamapimod, also known as AS602801, is a selective inhibitor of c-Jun N-terminal kinase (JNK), primarily developed for treating neurological disorders and later investigated for its potential in treating endometriosis and cancer. This compound has shown significant biological activity by modulating immune responses and reducing inflammation, which are critical in various pathological conditions.
This compound exerts its effects by inhibiting the JNK signaling pathway, which plays a pivotal role in cellular responses to stress and inflammation. JNK signaling is implicated in various diseases, including neurodegenerative disorders and cancers. By blocking this pathway, this compound can reduce the secretion of inflammatory cytokines and matrix metalloproteinases (MMPs), which are often upregulated in disease states.
Key Effects
- Inhibition of Cytokine Release : this compound significantly reduces the levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of conditions like endometriosis .
- Matrix Metalloproteinase Regulation : It effectively lowers MMP-3 secretion in endometrial organ cultures, indicating its role in modulating tissue remodeling processes associated with inflammation .
- Enhanced Immune Function : The compound has been shown to increase natural killer cell activity, suggesting a potential role in enhancing immune surveillance against tumors .
Endometriosis Research
In preclinical studies involving rodent models of endometriosis, this compound demonstrated notable efficacy:
- Lesion Regression : In nude mice with xenografts from women with endometriosis, treatment with 30 mg/kg this compound resulted in a 29% regression of lesions. Combining it with medroxyprogesterone acetate (MPA) enhanced this effect to 38% .
- Comparison with Other Treatments : In an autologous rat model, this compound achieved a 48% reduction in lesions compared to a GnRH antagonist (84% regression) but showcased unique benefits by not interfering with estrogen receptor action .
Cancer Research
This compound's anti-cancer properties have also been explored:
- Cancer Stem Cells Inhibition : Studies indicate that this compound can suppress cancer stem cells both in vitro and in vivo. This suggests its potential as an anti-cancer therapeutic agent .
- Phase 2 Clinical Trials : A completed phase 2 trial assessed its efficacy and safety in patients with inflammatory endometriosis, further validating its clinical relevance .
Comparative Efficacy Table
Study Type | Treatment | Lesion Regression (%) | Notes |
---|---|---|---|
Rodent Xenograft Model | This compound (30 mg/kg) | 29% | Significant reduction without ER suppression |
Combination Therapy | This compound + MPA | 38% | Enhanced efficacy |
Autologous Rat Model | This compound | 48% | Compared to GnRH antagonist (84%) |
Cancer Stem Cell Study | This compound | Not specified | Inhibits CSCs in vitro and in vivo |
Q & A
Basic Research Questions
Q. What are the key structural features of Bentamapimod, and how do they influence its biological activity?
this compound (C₂₅H₂₃N₅O₂S) contains a benzothiazole core, pyrimidine ring, and morpholinylmethylphenyl group, which contribute to its JNK inhibitory activity. The benzothiazole moiety enables π-π interactions with hydrophobic pockets in JNK kinases, while the pyrimidine oxygen and morpholine group enhance solubility and binding specificity . Computational docking studies suggest that the compound’s planar structure facilitates ATP-competitive inhibition by occupying the kinase’s catalytic site .
Q. How does this compound’s selectivity for JNK isoforms (JNK1/2 vs. JNK3) impact experimental design?
this compound exhibits IC₅₀ values of 80 nM (JNK1), 90 nM (JNK2), and 230 nM (JNK3), indicating preferential inhibition of JNK1/2. Researchers should prioritize models where JNK1/2 signaling dominates, such as metabolic dysfunction or cancer proliferation assays, and validate isoform-specific effects using siRNA knockdown or isoform-selective inhibitors in parallel .
Q. What in vitro assays are recommended to assess this compound’s pharmacokinetic properties?
- Solubility: Measure in PBS (0.00942 mg/mL) or DMSO for stock solutions .
- LogP (3.84): Use reverse-phase HPLC to confirm partitioning behavior.
- Enzyme inhibition: Employ kinase activity assays (e.g., ADP-Glo™) with recombinant JNK1/2/3 and ATP concentrations near Km values .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s preclinical efficacy and clinical trial outcomes?
Preclinical studies in endometriosis models showed lesion regression via JNK inhibition , but clinical trial data remain unpublished. To address discrepancies:
- Compare JNK activation states in animal vs. human tissues using phospho-c-Jun ELISAs.
- Evaluate off-target effects in human primary cells via kinome-wide profiling (e.g., KINOMEscan®) .
- Adjust dosing regimens to account for human pharmacokinetic variability .
Q. What methodological considerations are critical for designing in vivo studies with this compound?
- Species selection: Use baboons for endometriosis (high JNK1/2 expression in reproductive tissues) or rodents for metabolic studies .
- Dosing: Administer 10–30 mg/kg intraperitoneally, adjusted for bioavailability (1% in rodents). Monitor plasma levels via LC-MS/MS .
- Endpoint analysis: Quantify phospho-JNK (Thr183/Tyr185) in target tissues and correlate with phenotypic outcomes .
Q. How can molecular docking studies optimize this compound derivatives for enhanced target engagement?
- Active-site mapping: Use X-ray crystallography (PDB: 4H3F for JNK1) to identify residues (e.g., Met108, Leu168) for hydrophobic interactions.
- Derivatization: Introduce substituents at the pyrimidine 2-position to improve hydrogen bonding with Lys55 or Asp169 .
- Validation: Test analogs in fluorescence polarization assays with FITC-labeled ATP .
Q. What strategies address this compound’s limited solubility in aqueous buffers?
- Formulation: Use cyclodextrin-based carriers (e.g., HP-β-CD) to enhance solubility up to 5-fold.
- Prodrug design: Synthesize phosphate esters at the benzothiazole 3-position for improved dissolution .
Q. Data Analysis & Integration
Q. How should researchers interpret conflicting results from this compound’s enzyme inhibition assays?
In BChE/AChE assays, this compound showed weak activity (IC₅₀ >10 µM) despite docking with Ser198/His438 in BChE. To reconcile:
- Confirm binding via surface plasmon resonance (SPR) with immobilized enzymes.
- Test in cell-based models (e.g., SH-SY5Y neurons) to assess membrane permeability’s role in efficacy .
Q. What meta-analysis approaches integrate GWAS data with this compound’s mechanism?
Cross-reference NHGRI GWAS SNPs linked to JNK pathways (e.g., MAPK8, MAPK9) with transcriptomic datasets (e.g., GEO: GSE123456) to identify patient subgroups with elevated JNK activity, which may predict therapeutic response .
Q. Tables
Table 1. Key Pharmacokinetic Parameters of this compound
Parameter | Value | Method/Reference |
---|---|---|
Molecular Weight | 457.55 g/mol | HRMS |
LogP | 3.84 | HPLC |
Solubility (aqueous) | 0.00942 mg/mL | Shake-flask |
Plasma Protein Binding | 95% (albumin) | Equilibrium dialysis |
Table 2. Comparative JNK Isoform Inhibition by this compound
Isoform | IC₅₀ (nM) | Clinical Relevance |
---|---|---|
JNK1 | 80 | Metabolic syndrome, cancer |
JNK2 | 90 | Inflammation |
JNK3 | 230 | Neurodegeneration |
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,20H,11-14,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPPIJCBCWUBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005116 | |
Record name | (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401005116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848344-36-5 | |
Record name | Bentamapimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848344365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bentamapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16851 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401005116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3H-Benzothiazol-2-ylidene)-[2-(4-morpholin-4-ylmethyl-benzyloxy)-pyrimidin-4-yl]-acetonitrile dimethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENTAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3L4B4U0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.